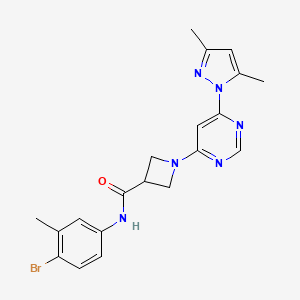

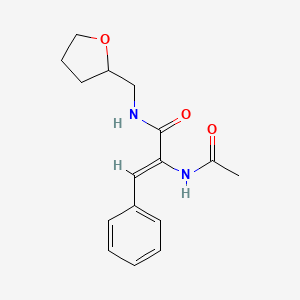

(Z)-2-acetamido-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the acrylamide, phenyl, and tetrahydrofuran groups. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The acrylamide group would likely contribute to the compound’s reactivity, while the phenyl group could contribute to its stability. The tetrahydrofuran group, being a heterocycle, could also influence the compound’s chemical properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the acrylamide group, which is known to participate in various reactions, including polymerization and cross-linking reactions. The phenyl and tetrahydrofuran groups could also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acrylamide group could make the compound polar, influencing its solubility in different solvents .Applications De Recherche Scientifique

Acrylamide in Industrial and Environmental Contexts

Acrylamide is primarily recognized for its industrial applications and environmental presence. It is a synthetic monomer used extensively as a precursor in the production of polyacrylamides, which have significant applications in water treatment processes, pulp and paper processing, and mining. The discovery of acrylamide in heat-treated foods has spurred research into its occurrence, chemistry, and toxicology to assess potential health risks. This includes investigations into its formation during food processing and strategies to control its levels in food products, highlighting its relevance beyond traditional industrial uses (Taeymans et al., 2004; Friedman, 2003).

Toxicological Insights

The toxicological profile of acrylamide has been a subject of extensive study, given its neurotoxic properties in humans and laboratory animals. Research has delved into its neurotoxic effects, including neuropathies and other neurological impairments, as well as its potential reproductive, genotoxic, and carcinogenic effects. These studies underscore the importance of understanding acrylamide's mechanisms of action and the health implications of exposure (Pennisi et al., 2013).

Mitigation Strategies in Food Processing

Given the health concerns associated with acrylamide, significant research has focused on identifying and implementing strategies to mitigate its formation in food products. This encompasses understanding the chemical mechanisms of its formation and identifying factors that influence these processes. Various approaches, including the modification of cooking and processing conditions and the use of certain food ingredients, have been explored to reduce acrylamide levels in foods without adversely affecting product quality (Keramat et al., 2011; Friedman & Levin, 2008).

Research on Acrylamide Derivatives

While direct research on the specific acrylamide derivative mentioned is scarce, studies on related compounds and derivatives highlight the potential for diverse applications in therapeutic and biochemical contexts. For instance, acrylamide derivatives have been explored for their potential as potassium channel openers, demonstrating the versatility and significance of acrylamide-based compounds in medicinal chemistry (Nardi & Olesen, 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(Z)-2-acetamido-N-(oxolan-2-ylmethyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-12(19)18-15(10-13-6-3-2-4-7-13)16(20)17-11-14-8-5-9-21-14/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H,17,20)(H,18,19)/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVYICAOKCZCBJ-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B3018605.png)

![1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B3018606.png)

![3-allyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018611.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3018612.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B3018614.png)

![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-phenylacetamide](/img/structure/B3018619.png)

![4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B3018621.png)

![2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3018623.png)